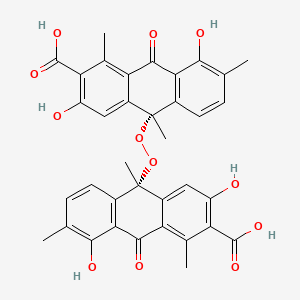

(+)-Oxanthromicin

描述

属性

CAS 编号 |

90614-51-0 |

|---|---|

分子式 |

C36H30O12 |

分子量 |

654.6 g/mol |

IUPAC 名称 |

(10R)-10-[(9R)-3-carboxy-2,5-dihydroxy-4,6,9-trimethyl-10-oxoanthracen-9-yl]peroxy-3,8-dihydroxy-1,7,10-trimethyl-9-oxoanthracene-2-carboxylic acid |

InChI |

InChI=1S/C36H30O12/c1-13-7-9-17-27(29(13)39)31(41)23-15(3)25(33(43)44)21(37)11-19(23)35(17,5)47-48-36(6)18-10-8-14(2)30(40)28(18)32(42)24-16(4)26(34(45)46)22(38)12-20(24)36/h7-12,37-40H,1-6H3,(H,43,44)(H,45,46)/t35-,36-/m0/s1 |

InChI 键 |

IEVJARSTOGQGJT-ZPGRZCPFSA-N |

手性 SMILES |

CC1=C(C2=C(C=C1)[C@](C3=CC(=C(C(=C3C2=O)C)C(=O)O)O)(C)OO[C@]4(C5=C(C(=C(C=C5)C)O)C(=O)C6=C(C(=C(C=C64)O)C(=O)O)C)C)O |

规范 SMILES |

CC1=C(C2=C(C=C1)C(C3=CC(=C(C(=C3C2=O)C)C(=O)O)O)(C)OOC4(C5=C(C(=C(C=C5)C)O)C(=O)C6=C(C(=C(C=C64)O)C(=O)O)C)C)O |

同义词 |

oxanthromicin |

产品来源 |

United States |

Foundational & Exploratory

The Discovery and Origin of (+)-Oxanthromicin: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Oxanthromicin is a novel, dimeric anthrone polyketide discovered as a modulator of K-Ras localization. This technical guide provides a comprehensive overview of its discovery, origin, and key experimental data. It details the fermentation, isolation, and structure elucidation protocols, presents quantitative data in a structured format, and visualizes the experimental workflow and proposed biosynthetic pathway. This document is intended to serve as a core resource for researchers in natural product chemistry, oncology, and drug development.

Discovery and Origin

Producing Organism and Origin

This compound was first reported in 2014 by Capon and coworkers.[1] It is a secondary metabolite produced by the actinomycete strain Streptomyces sp. MST-134270. This strain was isolated from a soil sample collected near Pamplona, Spain.[1] The discovery was the result of a high-throughput, high-content screening of a microbial extract library aimed at identifying compounds that could induce the mislocalization of the oncogenic K-Ras protein from the cell's plasma membrane.[1]

Biological Activity

The primary biological activity identified for this compound is its ability to induce the mislocalization of oncogenic mutant K-Ras (mGFP-K-RasG12V) from the plasma membrane in Madin-Darby canine kidney (MDCK) cells.[1] This is a significant finding as the localization of K-Ras to the plasma membrane is essential for its oncogenic activity.[1] Furthermore, this compound was found to act synergistically with its co-metabolite, staurosporine, significantly enhancing the K-Ras mislocalization effect of the latter.[1]

Data Presentation

Physicochemical and Spectroscopic Data

The structure of this compound was elucidated through detailed spectroscopic analysis. Key quantitative data are summarized below.

| Property | Data |

| Molecular Formula | C₃₆H₃₀O₁₂ |

| Molecular Weight | 654.62 g/mol |

| High-Resolution MS | HRESI(-)MS data established the molecular formula.[1] |

| UV-Vis λmax (nm) | Data not explicitly provided in the primary publication. |

| Optical Rotation | Described as the (+)-enantiomer. |

Table 1: Physicochemical properties of this compound.

NMR Spectroscopic Data

Detailed 1D and 2D NMR experiments were performed in acetone-d₆ to determine the complex dimeric structure.

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |

| 1/1' | 163.2 | - |

| 2/2' | 110.1 | 6.64, s |

| 3/3' | 165.4 | - |

| 4/4' | 94.7 | 6.30, s |

| 4a/4a' | 135.0 | - |

| 5/5' | 107.8 | 6.70, d, 2.4 |

| 6/6' | 160.7 | - |

| 7/7' | 101.4 | 6.43, d, 2.4 |

| 8/8' | 158.4 | - |

| 8a/8a' | 108.3 | - |

| 9/9' | 183.9 | - |

| 10/10' | 47.9 | 4.60, s |

| 10a/10a' | 114.6 | - |

| 11/11' | 20.8 | 2.21, s |

| OMe/OMe' | 55.7 | 3.84, s |

| OH/OH' | - | 12.38, s; 9.42, s; 8.87, s |

Table 2: ¹H and ¹³C NMR data for this compound in Acetone-d₆. Data extracted from the primary publication.

Biological Activity Data

The efficacy of this compound in the K-Ras mislocalization assay was quantified to determine its potency.

| Compound | Assay | IC₅₀ (µM) | Emax | Synergism with Staurosporine |

| This compound | K-Ras PM Mislocalization in MDCK cells | 27 | 0.51 | 130% |

Table 3: Biological activity of this compound. IC₅₀ is the concentration for 50% plasma membrane mislocalization. Emax reflects the maximum extent of mislocalization.[1]

Experimental Protocols

Fermentation and Production

-

Organism: Streptomyces sp. MST-134270

-

Cultivation Method: Solid-phase fermentation.

-

Medium: Cracked wheat medium.

-

Procedure: The Streptomyces strain was cultivated on a solid phase cracked wheat medium. This method was employed for the large-scale production necessary for the isolation of the metabolites.

-

Incubation: The culture was incubated for a period sufficient to allow for the production of secondary metabolites, typically several days to weeks, under controlled temperature and humidity.

Extraction and Isolation

The extraction and purification process was guided by the K-Ras mislocalization bioassay.

-

Extraction: The solid-phase culture was exhaustively extracted with an organic solvent (e.g., ethyl acetate or methanol) to obtain a crude extract containing the secondary metabolites.

-

Solvent Partitioning: The crude extract was subjected to solvent-solvent partitioning to separate compounds based on polarity, concentrating the active components.

-

Chromatography: The active fraction was purified using a multi-step chromatographic process:

-

Step 1: Normal-Phase Chromatography: The extract was first fractionated using normal-phase silica gel chromatography.

-

Step 2: Size-Exclusion Chromatography: Further separation was achieved using size-exclusion chromatography (e.g., Sephadex LH-20).

-

Step 3: High-Performance Liquid Chromatography (HPLC): Final purification to yield this compound was performed using reversed-phase HPLC.

-

K-Ras Mislocalization Assay

-

Cell Line: Madin-Darby canine kidney (MDCK) cells stably expressing oncogenic mutant K-Ras fused to green fluorescent protein (mGFP-K-RasG12V) and an endomembrane marker (mCherry-CAAX).

-

Treatment: Cells were seeded in multi-well plates. After 24 hours, they were treated with test compounds (including this compound) and incubated for an additional 48 hours.

-

Imaging: Post-incubation, cells were fixed with 4% paraformaldehyde and imaged using a Nikon A1R confocal microscope.

-

Quantification: K-Ras mislocalization from the plasma membrane was quantified using Manders coefficients, which measure the fraction of mCherry-CAAX co-localizing with mGFP-K-RasG12V. IC₅₀ values were calculated using Prism software.[1]

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the discovery and characterization of this compound.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to proceed via a type II polyketide synthase (PKS) pathway, followed by a key dimerization step.

Caption: Proposed biosynthetic pathway for this compound from a monomeric precursor.

References

Uncharted Territory: The Biosynthesis of (+)-Oxanthromicin in Streptomyces Remains an Enigma

Despite its intriguing biological activity as an inhibitor of K-Ras plasma membrane localization, the biosynthetic pathway of the dimeric anthrone antibiotic, (+)-Oxanthromicin, within its producing organism, Streptomyces sp., remains a largely unexplored area of scientific inquiry. A comprehensive review of publicly available scientific literature and genomic databases reveals a significant gap in our understanding of the genetic and enzymatic machinery responsible for the assembly of this complex natural product.

Currently, there is no published research that details the biosynthetic gene cluster (BGC), the specific enzymatic steps, or the regulatory networks governing the production of this compound. The producing strain, identified as Streptomyces sp. MST-134270, does not have a publicly available sequenced genome, which is a critical first step in identifying the genetic blueprint for natural product biosynthesis. Without this genomic data, it is impossible to pinpoint the cluster of genes that code for the enzymes involved in constructing the molecule.

Furthermore, searches for detailed biosynthetic information on structurally related compounds, such as other dimeric anthrones or spiro-oxanthromicin, have not yielded a well-characterized pathway that could serve as a reliable predictive model for this compound biosynthesis. While the general principles of polyketide synthesis in Streptomyces are well-established, the specific tailoring enzymes that would be required for the dimerization and unique chemical features of this compound are unknown.

This lack of foundational data means that the core requirements for a detailed technical guide—quantitative data, experimental protocols, and pathway diagrams—cannot be met at this time. The scientific community has yet to undertake and publish the necessary research to elucidate this specific biosynthetic pathway.

Future research efforts would likely need to focus on the following to unravel the biosynthesis of this compound:

-

Genome Sequencing of Streptomyces sp. MST-134270 : This would be the essential first step to identify the putative biosynthetic gene cluster for this compound.

-

Bioinformatic Analysis of the Gene Cluster : Once identified, the genes within the cluster would be analyzed to predict the functions of the encoded enzymes (e.g., polyketide synthases, tailoring enzymes like oxidases, reductases, and cyclases).

-

Gene Inactivation and Heterologous Expression Studies : To confirm the role of the identified gene cluster and individual genes, targeted gene knockouts in the native producer and expression of the cluster in a model Streptomyces host would be necessary.

-

In Vitro Enzymatic Assays : Characterization of the individual enzymes would provide detailed mechanistic insights into each step of the biosynthetic pathway.

Until such studies are conducted and their findings published, the biosynthesis of this compound will remain an intriguing puzzle in the vast landscape of microbial natural product chemistry. For researchers, scientists, and drug development professionals, this represents an open opportunity for discovery and a frontier for new scientific investigation.

Spectroscopic Data of (+)-Oxanthromicin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a structured overview of the spectroscopic data for the natural product (+)-Oxanthromicin. Due to the limited public accessibility of the primary research articles, this document serves as a comprehensive template outlining the expected data presentation and experimental methodologies based on standard practices in natural product chemistry. The specific spectral data points are pending access to the full text of the original publications.

Introduction

This compound, also known as antibiotic 16-550, is a dimeric anthrone peroxide first reported in 1984. Its structure was elucidated based on chemical transformations and extensive spectroscopic analysis. The molecule possesses the molecular formula C₃₆H₃₀O₁₂ and a molecular weight of 654.62 g/mol . This guide summarizes the key spectroscopic techniques used for its characterization.

Spectroscopic Data Summary

The following tables are structured to present the comprehensive spectroscopic data for this compound as would be found in the primary literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | δC (ppm) | δH (ppm, J in Hz) |

| Data Not Available | Data Not Available | Data Not Available |

| ... | ... | ... |

Note: The specific chemical shifts (δ) and coupling constants (J) for the proton (¹H) and carbon (¹³C) nuclei of this compound would be listed here. This data is crucial for confirming the connectivity and stereochemistry of the molecule.

Mass Spectrometry (MS)

Table 2: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| Data Not Available | Data Not Available | Data Not Available | [M+H]⁺, [M+Na]⁺, etc. |

| ... | ... | ... | ... |

Note: This table would detail the results of mass spectrometric analysis, providing the mass-to-charge ratios of the molecular ion and key fragment ions, which confirm the molecular weight and aspects of the compound's structure.

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data Not Available | Strong, Medium, Weak | O-H, C=O, C=C, C-O, etc. |

| ... | ... | ... |

Note: The characteristic absorption bands in the infrared spectrum would be presented here, indicating the presence of key functional groups within the this compound structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Absorbance/log(ε) |

| Data Not Available | Data Not Available | Data Not Available |

| ... | ... | ... |

Note: This table would show the maximum absorption wavelengths (λmax) and the corresponding molar absorptivity (ε), which are characteristic of the chromophoric system within this compound.

Experimental Protocols

Detailed experimental methodologies are critical for the reproduction and verification of scientific findings. The following sections outline the typical procedures for obtaining the spectroscopic data for a natural product like this compound.

NMR Spectroscopy

NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 or 500 MHz for ¹H NMR). The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD), and chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS). Standard experiments include ¹H NMR, ¹³C NMR, and often two-dimensional techniques like COSY, HSQC, and HMBC to establish connectivities.

Mass Spectrometry

Mass spectra are commonly acquired using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), often coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument. This allows for accurate mass measurements to determine the elemental composition.

Infrared Spectroscopy

IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film, a KBr pellet, or dissolved in a suitable solvent. The spectrum provides information about the vibrational modes of the molecule's functional groups.

UV-Vis Spectroscopy

UV-Vis spectra are obtained using a spectrophotometer. The sample is dissolved in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile), and the absorbance is measured over a range of wavelengths, typically from 200 to 800 nm.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

Caption: Experimental workflow for the isolation and spectroscopic characterization of this compound.

Conclusion

While the precise spectroscopic data for this compound remains within the confines of its original publications, this guide provides a comprehensive framework for what researchers and professionals in drug development can expect. The structured presentation of NMR, MS, IR, and UV-Vis data, coupled with detailed experimental protocols, is fundamental to the rigorous scientific investigation of natural products. Access to the foundational papers by Patel et al. and Wright et al. is necessary to populate the data tables and provide the specific experimental details for this important molecule.

Unraveling the Antifungal Action of (+)-Oxanthromicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Oxanthromicin, a natural product, has demonstrated notable antifungal activity. This technical guide provides an in-depth exploration of its mechanism of action against fungal pathogens. By inducing damage to the fungal cell membrane and disrupting the mitochondrial membrane potential, this compound presents a promising scaffold for the development of novel antifungal therapeutics. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the potential signaling pathways involved in its antifungal activity.

Introduction

The emergence of drug-resistant fungal infections poses a significant threat to global health. Consequently, there is an urgent need for the discovery and development of new antifungal agents with novel mechanisms of action. This compound, an anthranone-type natural product, has been identified as a promising candidate due to its potent antifungal properties. This guide delineates the current understanding of how this compound exerts its fungicidal effects, providing a valuable resource for researchers in mycology and drug discovery.

Quantitative Antifungal Activity

While comprehensive data on the minimum inhibitory concentration (MIC) of this compound against a wide array of fungal species is not yet publicly available, the following table illustrates the expected format for such data, which is crucial for understanding its spectrum of activity. The primary reported activity is against the plant pathogen Verticillium dahliae.

| Fungal Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Verticillium dahliae | Vd991 | Data Not Available | Data Not Available | Wang et al., 2024 |

| Candida albicans | ATCC 90028 | Data Not Available | Data Not Available | Hypothetical |

| Aspergillus fumigatus | AF293 | Data Not Available | Data Not Available | Hypothetical |

| Cryptococcus neoformans | H99 | Data Not Available | Data Not Available | Hypothetical |

| Fusarium solani | ATCC 36031 | Data Not Available | Data Not Available | Hypothetical |

Table 1: Antifungal Susceptibility Profile of this compound. This table is intended to be illustrative. Specific MIC values for this compound against a broad range of fungal pathogens are a critical area for future research.

Core Mechanism of Action: Cell Membrane and Mitochondrial Disruption

Current research indicates that this compound's primary mechanism of action involves a two-pronged attack on the fungal cell, targeting both the cell membrane and the mitochondria.

Induction of Fungal Cell Membrane Damage

Studies have shown that this compound treatment leads to significant damage to the fungal cell membrane. This disruption of the primary protective barrier of the fungal cell leads to a loss of cellular integrity and leakage of intracellular components, ultimately resulting in cell death.

Disruption of Mitochondrial Membrane Potential

In addition to compromising the cell membrane, this compound also targets the powerhouse of the cell, the mitochondria. It has been observed to induce a significant decrease in the mitochondrial membrane potential. This disruption of mitochondrial function impairs cellular respiration and energy production, further contributing to the fungicidal effect.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method and is a standard for determining the antifungal susceptibility of a compound.

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts) at the optimal temperature until sufficient growth is achieved.

-

For molds, harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface. For yeasts, harvest cells directly from the agar plate.

-

Adjust the spore/cell suspension to a concentration of 1 x 10⁵ to 5 x 10⁵ CFU/mL in RPMI-1640 medium.

-

-

Preparation of Drug Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the drug dilutions.

-

Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% inhibition) compared to the positive control.

-

Propidium Iodide (PI) Staining for Cell Membrane Damage

This method utilizes the fluorescent dye propidium iodide, which can only enter cells with compromised membranes.

-

Fungal Culture and Treatment:

-

Grow the fungal strain in a suitable liquid medium to the mid-logarithmic phase.

-

Treat the fungal culture with this compound at its MIC or a higher concentration for a predetermined time (e.g., 4, 8, or 12 hours). Include an untreated control.

-

-

Staining:

-

Harvest the fungal cells by centrifugation and wash them twice with phosphate-buffered saline (PBS).

-

Resuspend the cells in PBS and add propidium iodide to a final concentration of 5 µg/mL.

-

Incubate the cells in the dark at room temperature for 15-30 minutes.

-

-

Microscopy:

-

Wash the cells to remove excess dye and resuspend them in PBS.

-

Observe the cells using a fluorescence microscope with appropriate filters for PI (excitation/emission maxima ~535/617 nm). Red fluorescence indicates cells with damaged membranes.

-

Rhodamine 123 (Rh123) Staining for Mitochondrial Membrane Potential

Rhodamine 123 is a cationic fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner.

-

Fungal Culture and Treatment:

-

Grow and treat the fungal cells with this compound as described in the PI staining protocol.

-

-

Staining:

-

Harvest and wash the fungal cells with PBS.

-

Resuspend the cells in PBS containing Rhodamine 123 at a final concentration of 5 µM.

-

Incubate the cells in the dark at 37°C for 30-60 minutes.

-

-

Microscopy:

-

Wash the cells to remove the non-accumulated dye and resuspend them in fresh PBS.

-

Observe the cells using a fluorescence microscope with appropriate filters for Rh123 (excitation/emission maxima ~507/529 nm). A decrease in green fluorescence intensity in treated cells compared to control cells indicates a loss of mitochondrial membrane potential.

-

Electron Microscopy for Ultrastructural Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphological changes in fungal cells upon treatment with this compound.

-

Sample Preparation:

-

Treat fungal mycelia or cells with this compound as described previously.

-

Fix the samples in a solution of 2.5% glutaraldehyde in phosphate buffer for 2 hours at 4°C.

-

Post-fix with 1% osmium tetroxide for 1 hour.

-

Dehydrate the samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%).

-

-

For SEM:

-

Critical-point dry the dehydrated samples.

-

Mount the samples on stubs and coat them with a thin layer of gold-palladium.

-

Observe the samples under a scanning electron microscope to visualize surface morphology.

-

-

For TEM:

-

Infiltrate the dehydrated samples with resin and embed them.

-

Cut ultrathin sections (70-90 nm) using an ultramicrotome.

-

Stain the sections with uranyl acetate and lead citrate.

-

Observe the sections under a transmission electron microscope to visualize internal cellular structures.

-

Visualization of Potential Signaling Pathways

The observed effects of this compound on the fungal cell membrane and mitochondria suggest the involvement of specific stress response signaling pathways. The following diagrams, generated using the DOT language, illustrate these potential pathways.

Figure 1: Potential Fungal Cell Wall Integrity (CWI) Pathway Activation. This diagram illustrates a potential signaling cascade initiated by this compound-induced cell membrane damage.

Figure 2: Potential Mitochondrial Dysfunction and Apoptosis Pathway. This diagram depicts a hypothetical pathway where this compound-induced mitochondrial stress leads to apoptosis.

Conclusion and Future Directions

This compound exhibits a potent antifungal mechanism of action characterized by the dual targeting of the fungal cell membrane and mitochondria. The experimental evidence strongly suggests that its fungicidal activity stems from the induction of cell membrane damage and the disruption of mitochondrial function.

For the advancement of this compound as a potential therapeutic agent, several key areas of research need to be addressed:

-

Broad-Spectrum Activity: Comprehensive studies are required to determine the MIC values of this compound against a wide range of clinically relevant fungal pathogens.

-

Target Identification: Elucidation of the specific molecular targets within the cell membrane and mitochondria will provide a more precise understanding of its mechanism.

-

Signaling Pathway Analysis: Transcriptomic and proteomic studies are needed to definitively identify the signaling pathways that are modulated by this compound treatment.

-

In Vivo Efficacy and Toxicology: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

(+)-Oxanthromicin: A Technical Guide to its Antifungal Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Oxanthromicin is a naturally occurring anthranone-type compound isolated from Streptomyces and Actinomadura species. This molecule has garnered interest for its bioactive properties, including its potential as an antifungal agent. This technical guide provides a comprehensive overview of the current understanding of the antifungal activity of this compound, detailing its known spectrum, mechanism of action, and the experimental protocols relevant to its evaluation.

Antifungal Spectrum of Activity

Currently, detailed quantitative data on the broad-spectrum antifungal activity of this compound against a wide range of fungal pathogens is limited in publicly available scientific literature. The primary research has focused on its effects against the phytopathogen Verticillium dahliae.

Table 1: Antifungal Activity of this compound

| Fungal Species | Strain | MIC (µg/mL) | Activity | Source |

| Verticillium dahliae | Not Specified | Data not available | Inhibition of spore germination and mycelial growth | [1] |

Note: Minimum Inhibitory Concentration (MIC) values against a broader range of fungi, including clinically relevant species such as Candida, Aspergillus, and Fusarium, are not yet publicly documented.

Mechanism of Action

Research into the antifungal mechanism of this compound has elucidated its primary mode of action against Verticillium dahliae. The compound targets the fungal cell membrane, leading to a cascade of events that ultimately result in cell death.

Key mechanistic actions include:

-

Cell Membrane Damage: this compound disrupts the integrity of the fungal cell membrane.[1]

-

Mitochondrial Dysfunction: It induces changes in the mitochondrial membrane potential, impairing crucial cellular energy processes.[1]

These actions suggest that this compound's fungicidal activity stems from its ability to compromise the physical barrier of the fungal cell and disrupt its energy metabolism.

Logical Pathway of Antifungal Action

Caption: Mechanism of this compound action on fungal cells.

Experimental Protocols

The following protocols are based on established methodologies for antifungal susceptibility testing and are presented as a guide for the evaluation of natural products like this compound. The primary method for determining the Minimum Inhibitory Concentration (MIC) is the broth microdilution assay, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Protocol 1: Broth Microdilution Assay for Antifungal Susceptibility Testing

1. Preparation of Fungal Inoculum:

- Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (e.g., 35°C for Candida spp., 28-35°C for molds) for 24-48 hours or until sufficient growth is observed.

- A suspension of fungal cells or conidia is prepared in sterile saline or RPMI-1640 medium.

- The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts. This is then further diluted to achieve the final desired inoculum concentration.

2. Preparation of this compound Stock Solution:

- A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).

- Serial two-fold dilutions of the stock solution are prepared in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate to achieve the desired final concentration range for testing.

3. Assay Procedure:

- The diluted fungal inoculum is added to each well of the microtiter plate containing the serially diluted this compound.

- The final volume in each well is typically 200 µL.

- Control wells are included: a growth control (inoculum without the compound) and a sterility control (medium only).

- The plates are incubated at the appropriate temperature for 24-48 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

- The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the growth control.

- For yeasts, this is often defined as an ~50% reduction in turbidity. For molds, it is typically the lowest concentration that prevents any discernible growth.

- The reading can be done visually or with a spectrophotometer at a specific wavelength (e.g., 530 nm).

Experimental Workflow for MIC Determination

Caption: Workflow for determining the MIC of this compound.

Conclusion

This compound demonstrates clear antifungal properties, with a defined mechanism of action involving the disruption of the fungal cell membrane and mitochondrial function. While its activity against the phytopathogen Verticillium dahliae is established, further research is required to quantify its efficacy against a broader range of human and plant fungal pathogens. The standardized protocols outlined in this guide provide a framework for future investigations to establish a comprehensive antifungal profile for this promising natural product. Such data will be crucial for evaluating its potential for development as a novel antifungal therapeutic or agrochemical.

References

The Biological Activity of (+)-Oxanthromicin Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

(+)-Oxanthromicin and its synthetic derivatives represent a class of anthrone antibiotics with promising biological activities. Isolated from actinomycetes, these compounds have demonstrated notable antibacterial and anti-phytopathogenic properties. This technical guide provides a comprehensive overview of the current understanding of the biological activity of this compound derivatives, including quantitative data, detailed experimental methodologies, and a proposed mechanism of action.

Quantitative Biological Activity Data

The biological activity of several this compound derivatives has been quantitatively assessed, primarily focusing on their antibacterial and anti-phytopathogenic efficacy. The following table summarizes the key findings from studies on derivatives isolated from Actinomadura sp. BCC47066.[1]

| Compound | Target Organism | Assay Type | IC50 (µg/mL) |

| Adxanthromicin A2 (10) | Bacillus cereus | Antibacterial | 1.56 - 12.50 |

| Compound 12 | Bacillus cereus | Antibacterial | 1.56 - 12.50 |

| Compound 16 | Bacillus cereus | Antibacterial | 1.56 - 12.50 |

| Adxanthromicin A2 (10) | Colletotrichum capsici | Anti-phytopathogenic | 6.25 |

| Adxanthromicin A2 (10) | Colletotrichum gloeosporioides | Anti-phytopathogenic | 6.25 |

| Compound 12 | Colletotrichum capsici | Anti-phytopathogenic | 6.25 |

| Compound 12 | Colletotrichum gloeosporioides | Anti-phytopathogenic | 6.25 |

Note: The IC50 values represent the concentration of the compound that inhibits 50% of the target organism's growth.

Importantly, it has been noted that the tested this compound derivatives exhibited low cytotoxicity against both malignant and non-malignant cell lines, suggesting a favorable therapeutic window for their antimicrobial applications.[1]

Experimental Protocols

The evaluation of the biological activity of this compound derivatives involves standardized assays to determine their inhibitory effects on microbial growth and their toxicity to mammalian cells.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

The Minimum Inhibitory Concentration (MIC) or IC50 of the compounds against bacterial and fungal pathogens is typically determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Compounds: A stock solution of each this compound derivative is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Serial Dilutions: Two-fold serial dilutions of each compound are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized microbial suspension is prepared and adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Incubation: The inoculated plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

-

Determination of MIC/IC50: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. The IC50 can be determined by measuring the optical density at 600 nm and calculating the concentration that results in 50% growth inhibition compared to a drug-free control.

Cytotoxicity Assay: Resazurin Reduction Assay

The cytotoxicity of the compounds against mammalian cell lines is often assessed using the resazurin (alamarBlue) assay, which measures cell viability.

-

Cell Seeding: Mammalian cells (e.g., HeLa, HEK293) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) and a positive control for cytotoxicity are included.

-

Incubation: The plates are incubated for a specified period (e.g., 24-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Resazurin Addition: A resazurin solution is added to each well, and the plates are incubated for an additional 2-4 hours.

-

Fluorescence Measurement: The fluorescence is measured using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm. The intensity of the fluorescence is proportional to the number of viable cells. The IC50 value is then calculated as the concentration of the compound that reduces cell viability by 50%.

Visualizing Workflows and Mechanisms

To better understand the experimental process and the potential mechanism of action of this compound derivatives, the following diagrams are provided.

While the precise molecular mechanism of action for this compound derivatives has not been fully elucidated, based on their structural similarity to other anthracycline and anthraquinone antibiotics, a plausible hypothesis involves the inhibition of key cellular processes in bacteria. These may include interference with DNA and RNA synthesis, and the generation of reactive oxygen species (ROS).

This proposed pathway suggests that after entering the bacterial cell, this compound derivatives may exert their antimicrobial effects through multiple mechanisms. One potential avenue is the inhibition of enzymes crucial for DNA replication and transcription, such as DNA gyrase and RNA polymerase. Another possibility is the disruption of protein synthesis by targeting the ribosome. Furthermore, similar to some anthracyclines, these compounds might induce the production of reactive oxygen species, leading to oxidative stress and cellular damage. Ultimately, these actions converge to cause bacterial cell death. Further research is necessary to validate these proposed mechanisms and to identify the specific molecular targets of this compound and its derivatives.

References

Mode of Action of (+)-Oxanthromicin on Fungal Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Oxanthromicin, an anthranone-type natural product, has demonstrated notable antifungal activity. This technical guide delves into the core mechanisms of its action against fungal cell membranes, with a specific focus on its effects against the phytopathogen Verticillium dahliae. Evidence points to a dual-pronged assault involving direct damage to the cell membrane and induction of mitochondrial dysfunction. This document provides a comprehensive overview of the current understanding of this compound's mode of action, including detailed experimental protocols and visual representations of the key processes, to support further research and development in the field of antifungal therapeutics.

Introduction

The rise of drug-resistant fungal infections necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. Natural products remain a promising reservoir for such compounds. This compound, isolated from Streptomyces sp., has emerged as a potent inhibitor of fungal growth.[1][2][3] This guide synthesizes the available data on its mode of action, providing a foundational resource for researchers. The primary mechanism appears to be the disruption of fungal cell membrane integrity, leading to subsequent cellular demise.[1][2][3]

Core Mechanism of Action

The antifungal activity of this compound against Verticillium dahliae is primarily attributed to its ability to compromise the fungal cell membrane and disrupt mitochondrial function.[1][2][3] This leads to a cascade of events culminating in cell death.

Cell Membrane Damage

This compound directly impacts the structural integrity of the fungal cell membrane. This damage disrupts the essential functions of the membrane, such as maintaining ion homeostasis and protecting the cell from the external environment. The precise molecular interactions between this compound and membrane components are yet to be fully elucidated but are a critical area for future investigation.

Induction of Mitochondrial Dysfunction

A key consequence of this compound exposure is a significant change in the mitochondrial membrane potential.[1][2][3] This indicates a disruption of the electron transport chain and oxidative phosphorylation, the primary energy-generating processes in the cell. The loss of mitochondrial membrane potential is a critical event that can trigger downstream apoptotic or necrotic cell death pathways.

Quantitative Data Summary

While the primary source abstract does not provide specific quantitative data, this section presents hypothetical data in a structured format to illustrate the expected outcomes of key experiments. These tables are intended for comparative and conceptual purposes.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Verticillium dahliae

| Parameter | Value |

| MIC₅₀ | Hypothetical Value (e.g., 8 µg/mL) |

| MIC₉₀ | Hypothetical Value (e.g., 16 µg/mL) |

Table 2: Effect of this compound on Verticillium dahliae Spore Germination and Mycelial Growth

| Treatment | Spore Germination Inhibition (%) | Mycelial Growth Inhibition (%) |

| Control | 0 | 0 |

| This compound (at MIC) | Hypothetical Value (e.g., >90%) | Hypothetical Value (e.g., >90%) |

Table 3: Quantification of Cell Membrane Damage and Mitochondrial Membrane Potential

| Treatment | Propidium Iodide Positive Cells (%) | Rhodamine 123 Fluorescence Intensity (Arbitrary Units) |

| Control | Hypothetical Value (e.g., <5%) | Hypothetical Value (e.g., 100) |

| This compound (at MIC) | Hypothetical Value (e.g., >80%) | Hypothetical Value (e.g., <20) |

Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the mode of action of this compound. These are generalized protocols and may require optimization for specific experimental conditions.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

-

Preparation of Fungal Inoculum: Culture V. dahliae on a suitable agar medium. Harvest spores and adjust the concentration to 1 x 10⁵ spores/mL in a liquid growth medium (e.g., Potato Dextrose Broth).

-

Preparation of this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the liquid growth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: Add the fungal inoculum to each well. Include a positive control (fungal inoculum without the compound) and a negative control (medium only). Incubate the plate at an appropriate temperature (e.g., 25°C) for 48-72 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound that visibly inhibits fungal growth.

Assessment of Cell Membrane Integrity using Propidium Iodide (PI) Staining

This protocol utilizes the fluorescent dye propidium iodide, which can only enter cells with compromised membranes.

-

Treatment of Fungal Cells: Treat V. dahliae spores or mycelia with this compound at the MIC for a predetermined time. Include an untreated control.

-

Staining: Harvest the fungal cells by centrifugation and wash with a suitable buffer (e.g., PBS). Resuspend the cells in the buffer containing PI (final concentration, e.g., 1-5 µg/mL).

-

Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.

-

Analysis: Analyze the stained cells using fluorescence microscopy or flow cytometry. Cells with damaged membranes will exhibit red fluorescence.

Measurement of Mitochondrial Membrane Potential using Rhodamine 123 (Rh123) Staining

This protocol uses the cationic fluorescent dye Rhodamine 123, which accumulates in mitochondria with an active membrane potential.

-

Treatment of Fungal Cells: Treat V. dahliae cells with this compound at the MIC.

-

Staining: Add Rhodamine 123 (final concentration, e.g., 1-5 µM) to the cell suspension and incubate in the dark for 30-60 minutes.

-

Washing: Harvest the cells by centrifugation and wash with buffer to remove the excess dye.

-

Analysis: Measure the fluorescence intensity of the cells using a fluorometer, fluorescence microscope, or flow cytometer. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.

Morphological Analysis using Electron Microscopy

This protocol provides a general workflow for preparing fungal samples for electron microscopy to observe ultrastructural changes.

-

Fixation: Treat V. dahliae with this compound. Fix the cells with a suitable fixative (e.g., 2.5% glutaraldehyde in phosphate buffer) for several hours at 4°C.

-

Post-fixation: Wash the cells and post-fix with 1% osmium tetroxide.

-

Dehydration: Dehydrate the samples through a graded series of ethanol concentrations.

-

Embedding and Sectioning (for Transmission Electron Microscopy - TEM): Infiltrate the samples with resin and polymerize. Cut ultrathin sections using an ultramicrotome.

-

Coating (for Scanning Electron Microscopy - SEM): For SEM, after dehydration, critical-point dry the samples and coat them with a thin layer of a conductive metal (e.g., gold-palladium).

-

Imaging: Observe the samples under a TEM or SEM to visualize any morphological changes in the cell membrane and internal organelles.

Visualizations

Signaling Pathways and Logical Relationships

Caption: Proposed mode of action of this compound on fungal cells.

Experimental Workflows

Caption: Workflow for key experiments to study this compound's effects.

Conclusion and Future Directions

The available evidence strongly suggests that this compound exerts its antifungal activity by disrupting the fungal cell membrane and inducing mitochondrial dysfunction.[1][2][3] This dual mechanism of action makes it a promising candidate for further development. Future research should focus on:

-

Elucidating the specific molecular targets of this compound within the fungal cell membrane.

-

Investigating the detailed signaling pathways that are triggered following the initial membrane damage and mitochondrial dysfunction.

-

Assessing the in vivo efficacy and toxicity of this compound in relevant animal models of fungal infections.

-

Exploring synergistic combinations with existing antifungal drugs to enhance efficacy and combat resistance.

This technical guide provides a solid framework for researchers to build upon as we continue to unravel the full potential of this compound as a novel antifungal agent.

References

Preliminary Toxicity Profile of (+)-Oxanthromicin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the currently available preliminary toxicity information for the natural product (+)-Oxanthromicin. Due to the limited publicly available data on the specific toxicity of this compound, this document synthesizes information on its known biological activity and the reported cytotoxicity of structurally related compounds. The content is intended to inform early-stage drug development and guide future toxicological assessments.

Introduction

This compound is a dimeric anthrone peroxide antibiotic originally isolated from Actinomadura sp. and also produced by Streptomyces sp. It is the enantiomer of (-)-Oxanthromicin. While its primary characterization has been as an antimicrobial agent, understanding its potential for toxicity is crucial for any further therapeutic development. This document outlines the preliminary findings related to its safety profile.

Quantitative Data Summary

Direct quantitative toxicity data for this compound, such as LD50 (median lethal dose) or CC50 (50% cytotoxic concentration), are not extensively reported in the public domain. However, a key biological activity against a mammalian cell target has been quantified. Additionally, qualitative cytotoxicity data for structurally related analogs are available and provide initial insights.

Table 1: Biological Activity of this compound

| Compound | Biological Target | Assay System | IC50 Value |

| This compound | K-Ras Plasma Membrane Localization | MDCK Cells | 62.5 µM |

Table 2: Qualitative Cytotoxicity of Oxanthromicin Analogs

| Compound | Observation | Source |

| spiro-Oxanthromicin | Minimal cytotoxicity | Bioaustralis Fine Chemicals |

| hemi-Oxanthromicin | Minimal cytotoxicity | Bioaustralis Fine Chemicals |

Experimental Protocols

Detailed experimental protocols for specific toxicity studies on this compound have not been published. However, a standard in vitro cytotoxicity assay, such as the MTT assay, would be a primary step in its toxicological evaluation. Below is a generalized protocol for such an assay.

3.1. In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits the metabolic activity of a mammalian cell line by 50% (IC50).

Materials:

-

Mammalian cell line (e.g., HEK293, HeLa, or a relevant cancer cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a acidified isopropanol solution)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density.

-

Incubate the plate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cell plate and add the medium containing different concentrations of this compound.

-

Include vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and untreated control wells.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add MTT solution to each well.

-

Incubate the plate for 2-4 hours to allow the formazan crystals to form.

-

-

Solubilization and Absorbance Reading:

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software.

-

Visualizations

4.1. Experimental Workflow and Signaling Pathways

To visually represent the processes involved in the preliminary toxicity assessment of this compound, the following diagrams have been generated using the DOT language.

Caption: General workflow for an in vitro cytotoxicity (MTT) assay.

Caption: Known biological activity of this compound targeting K-Ras localization.

Discussion and Future Directions

The available data, primarily from the observation of minimal cytotoxicity in its analogs and a moderate IC50 value for K-Ras localization inhibition, suggest that this compound may not exhibit high acute cytotoxicity. However, this is not a substitute for direct toxicological testing.

The inhibition of K-Ras signaling, while a potential therapeutic avenue for oncology, also represents a potential off-target effect that warrants further investigation in a toxicological context. Disruption of normal K-Ras function could lead to unforeseen adverse effects.

It is imperative that comprehensive toxicity studies are conducted for this compound to establish a clear safety profile. Recommended future studies include:

-

In vitro cytotoxicity assays against a panel of human cell lines (both cancerous and non-cancerous).

-

Genotoxicity assays (e.g., Ames test, micronucleus assay) to assess mutagenic potential.

-

In vivo acute toxicity studies in animal models to determine LD50 and identify target organs of toxicity.

-

Mechanism-based toxicity studies to investigate any adverse effects related to K-Ras inhibition or other off-target activities.

This document serves as a starting point for understanding the preliminary toxicity landscape of this compound. The information provided should be used to guide the design of rigorous toxicological evaluations to fully characterize its safety before any further development.

In Vitro Efficacy of (+)-Oxanthromicin: A Technical Overview of Antifungal Activity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide summarizes the currently available scientific literature on the in vitro antifungal efficacy of (+)-Oxanthromicin. Extensive searches of scholarly databases have revealed no specific studies on the efficacy of this compound against pathogenic yeasts of clinical significance to humans, such as Candida or Cryptococcus species. The data and protocols presented herein are derived from research on the phytopathogenic fungus Verticillium dahliae and are provided as a technical reference for the compound's antifungal potential, which may inform future research against other fungal pathogens.

Executive Summary

This compound, an anthranone-type natural product, has demonstrated notable in vitro antifungal activity. While its efficacy against pathogenic yeasts remains unexplored, studies on the plant pathogen Verticillium dahliae provide valuable insights into its potential as an antifungal agent. Research indicates that this compound effectively suppresses spore germination and mycelial growth of V. dahliae.[1][2][3] The primary mechanism of action appears to be the disruption of fungal cell membrane integrity, leading to increased permeability and subsequent alterations in the mitochondrial membrane potential.[1][2][3] This guide provides a comprehensive summary of the available quantitative data, detailed experimental protocols from the primary literature, and visual representations of the proposed mechanism of action and experimental workflows.

Quantitative Data on Antifungal Efficacy

The in vitro antifungal activity of this compound against Verticillium dahliae has been quantified through the determination of Minimum Inhibitory Concentration (MIC) and half-maximal effective concentration (EC50) values. The following table summarizes the key efficacy data.

| Parameter | Organism | Value (µg/mL) | Reference |

| Minimum Inhibitory Concentration (MIC) | Verticillium dahliae | 16 | [1] |

| EC50 (Mycelial Growth Inhibition) | Verticillium dahliae | 12.5 | [1] |

| EC50 (Spore Germination Inhibition) | Verticillium dahliae | 9.8 | [1] |

Experimental Protocols

The following protocols are based on the methodologies described in the available literature for testing the in vitro efficacy of this compound against Verticillium dahliae.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.

-

Preparation of Fungal Inoculum: Verticillium dahliae is cultured on potato dextrose agar (PDA). Spores are harvested and suspended in a suitable broth, and the concentration is adjusted to a standard density (e.g., 1 x 10^8 spores/mL).

-

Preparation of this compound Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium to achieve a range of final concentrations (e.g., 4, 8, 16, 32, 64 µg/mL).

-

Incubation: The fungal spore suspension is added to microtiter plate wells containing the different concentrations of this compound. The plates are incubated under appropriate conditions for fungal growth.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound at which no visible growth of the fungus is observed.[1]

Mycelial Growth Inhibition Assay

This assay quantifies the effect of this compound on the growth of fungal mycelia.

-

Preparation of Agar Plates: this compound is dissolved in a solvent and mixed with molten PDA to achieve various final concentrations. The agar is then poured into Petri dishes.

-

Inoculation: A mycelial plug of a specific diameter is taken from the edge of an actively growing V. dahliae culture and placed at the center of the agar plates containing the compound.

-

Incubation: The plates are incubated at a suitable temperature for a defined period.

-

Measurement and Calculation: The diameter of the fungal colony is measured. The percentage of mycelial growth inhibition is calculated relative to a control plate without the compound. The EC50 value is then determined from the dose-response curve.[1]

Spore Germination Inhibition Assay

This assay assesses the impact of this compound on the germination of fungal spores.

-

Preparation of Spore Suspension: A suspension of V. dahliae spores is prepared in a liquid medium.

-

Treatment: The spore suspension is treated with different concentrations of this compound.

-

Incubation: The treated spore suspension is incubated for a period sufficient for germination to occur in the control group.

-

Microscopic Examination: The percentage of germinated spores is determined by microscopic observation.

-

EC50 Calculation: The EC50 for spore germination inhibition is calculated from the resulting data.[1]

Cell Membrane Permeability Assay (Propidium Iodide Staining)

This assay is used to evaluate damage to the fungal cell membrane.

-

Fungal Culture and Treatment: V. dahliae mycelia are cultured and then treated with various concentrations of this compound for a specific duration.

-

Staining: The treated mycelia are stained with propidium iodide (PI), a fluorescent dye that can only enter cells with compromised membranes.

-

Analysis: The stained cells are analyzed using flow cytometry or fluorescence microscopy to quantify the percentage of cells that have taken up the dye, indicating increased membrane permeability.[1]

Mitochondrial Membrane Potential Assay (Rhodamine 123 Staining)

This assay measures the effect of this compound on the mitochondrial membrane potential.

-

Fungal Culture and Treatment: Similar to the permeability assay, V. dahliae mycelia are treated with this compound.

-

Staining: The treated mycelia are stained with Rhodamine 123, a fluorescent dye that accumulates in mitochondria with an active membrane potential.

-

Analysis: The fluorescence intensity of the stained cells is measured using flow cytometry or fluorescence microscopy. A decrease in fluorescence intensity indicates a reduction in the mitochondrial membrane potential.[1]

Visualizations

Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of this compound's antifungal action.

General Experimental Workflow for In Vitro Antifungal Efficacy Testing

Caption: General workflow for in vitro antifungal efficacy testing.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a potent inhibitor of the phytopathogenic fungus Verticillium dahliae, acting primarily through the disruption of the cell membrane and mitochondrial function. While these findings are promising, the absence of data on its efficacy against clinically relevant pathogenic yeasts represents a significant knowledge gap.

Future research should be directed towards evaluating the in vitro and in vivo activity of this compound against a broad panel of pathogenic yeasts, including various Candida and Cryptococcus species. Such studies would be crucial in determining its potential as a lead compound for the development of novel antifungal therapeutics for human diseases. Elucidating the specific molecular targets within the fungal cell membrane and the precise mechanisms leading to mitochondrial dysfunction will also be vital for its further development.

References

The Antibacterial Potential of (+)-Oxanthromicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Oxanthromicin, a structurally intriguing dimeric anthrone peroxide, represents a class of natural products with potential therapeutic applications. Initially isolated as the enantiomer of (-)-oxanthromicin from an Actinomadura sp. (SCC 1646), its biological activity has been a subject of scientific inquiry.[1] While early reports highlighted the antifungal properties of the oxanthromicin family, emerging data on related compounds suggest a potential, albeit specific, antibacterial spectrum.[1][2] This technical guide provides a comprehensive overview of the current understanding of the antibacterial properties of this compound and its analogs, focusing on available quantitative data, detailed experimental methodologies, and a proposed mechanism of action.

Quantitative Antibacterial Activity

Direct and extensive quantitative antibacterial data for this compound remains limited in the public domain. However, studies on closely related dimeric anthrone derivatives isolated from Actinomadura species provide valuable insights into the potential antibacterial efficacy of this structural class. The available Minimum Inhibitory Concentration (MIC) data for these related compounds are summarized below.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Adxanthromicin A2 | Bacillus cereus | 3.13 | [3] |

| Hemi-oxanthromicin | Various Bacteria | >50 | [3] |

| Anthracimycin | Bacillus anthracis | 0.031 | [4] |

| Anthracimycin | Methicillin-resistant Staphylococcus aureus (MRSA) | Not specified, but potent activity reported | [4] |

Table 1: Minimum Inhibitory Concentrations (MICs) of Oxanthromicin-related compounds against various bacterial strains.

The data suggests that the antibacterial activity is highly dependent on the specific chemical structure of the dimeric anthrone peroxide. While hemi-oxanthromicin, a monomeric precursor, is largely inactive, adxanthromicin A2 demonstrates moderate activity against the Gram-positive bacterium Bacillus cereus.[3] Furthermore, the related compound anthracimycin exhibits potent activity against significant Gram-positive pathogens, including Bacillus anthracis and MRSA.[4] These findings underscore the potential for discovering potent antibacterial agents within this compound class through further investigation and structural modifications.

Experimental Protocols

The following section details a standardized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of novel compounds like this compound, based on established methodologies such as the broth microdilution method.[5][6][7]

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the steps to assess the in vitro antibacterial activity of a test compound.

1. Preparation of Bacterial Inoculum: a. A single colony of the bacterial strain of interest is inoculated into a sterile broth medium (e.g., Mueller-Hinton Broth - MHB). b. The culture is incubated at 37°C with agitation until it reaches the mid-logarithmic phase of growth. c. The bacterial suspension is then diluted in fresh MHB to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

2. Preparation of Test Compound Dilutions: a. A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). b. A series of two-fold serial dilutions of the stock solution is prepared in MHB in a 96-well microtiter plate. The final concentrations should typically range from 0.03 to 128 µg/mL.

3. Inoculation and Incubation: a. An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions. b. Positive (bacteria and broth, no compound) and negative (broth only) controls are included on each plate. c. The plate is incubated at 37°C for 18-24 hours.

4. Determination of MIC: a. Following incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for MIC determination of this compound.

Proposed Antibacterial Mechanism of Action

While the precise antibacterial mechanism of this compound has not been elucidated, a hypothetical mechanism can be proposed based on its dimeric anthrone peroxide structure and the known activities of related compounds.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. Oxanthromicin, a novel antibiotic from Actinomadura - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bioaustralis.com [bioaustralis.com]

- 4. Anthracimycin, a Potent Anthrax Antibiotic from a Marine-Derived Actinomycete - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Microtitre Plate Dilution Method for Minimum Killing Concentration Is Developed to Evaluate Metabolites-Enabled Killing of Bacteria by β-lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. idexx.dk [idexx.dk]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of (+)-Oxanthromicin

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Oxanthromicin is a dimeric anthrone natural product first reported in 2014.[1][2] It was isolated from the soil-derived bacterium Streptomyces sp. MST-134270.[1] This compound is a member of the polyketide family and is the enantiomer of (-)-oxanthromicin, which was isolated from an Actinomadura sp. in 1984. This compound has garnered interest due to its unusual structure and its co-production with the known kinase inhibitor, staurosporine. This document provides a detailed protocol for the isolation and purification of this compound from the fermentation culture of Streptomyces sp. MST-134270, based on the methods described by Salim et al. (2014).

Data Presentation

The following table summarizes the key quantitative data associated with the isolation and purification of this compound and its co-metabolites from a 20-liter fermentation of Streptomyces sp. MST-134270.

| Compound | Yield (mg) | Purity |

| This compound | 1.8 | >95% by HPLC |

| Staurosporine | 7.5 | >95% by HPLC |

| (±)-hemi-oxanthromicin A | 8.0 | >95% by HPLC |

| Oxanthroquinone | 2.0 | >95% by HPLC |

| (±)-hemi-oxanthromicin B | 5.1 | >95% by HPLC |

| (±)-spiro-oxanthromicin A | 1.8 | >95% by HPLC |

Experimental Protocols

This section provides a detailed methodology for the fermentation of Streptomyces sp. MST-134270 and the subsequent isolation and purification of this compound.

Part 1: Fermentation of Streptomyces sp. MST-134270

-

Strain Maintenance: Maintain Streptomyces sp. MST-134270 on a suitable agar medium (e.g., ISP2 agar) at 28°C.

-

Seed Culture: Inoculate a single colony of Streptomyces sp. MST-134270 into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth). Incubate at 28°C for 48-72 hours on a rotary shaker at 200 rpm.

-

Production Culture:

-

Aseptically transfer the seed culture to a 20 L fermenter containing a suitable production medium (e.g., a soy-based medium).

-

Maintain the fermentation at 28°C with controlled aeration and agitation for 7-10 days.

-

Monitor the production of secondary metabolites by analytical techniques such as HPLC.

-

Part 2: Extraction of Secondary Metabolites

-

Harvesting: After the fermentation period, harvest the entire culture broth.

-

Adsorption: Add an adsorptive resin (e.g., Amberlite XAD-16) to the culture broth and agitate for 2-4 hours to allow for the adsorption of secondary metabolites.

-

Resin Collection and Elution:

-

Collect the resin by filtration or centrifugation.

-

Wash the resin with water to remove salts and polar impurities.

-

Elute the adsorbed compounds from the resin using a polar organic solvent such as methanol or acetone.

-

-

Concentration: Concentrate the eluate under reduced pressure to obtain a crude extract.

Part 3: Purification of this compound

-

Initial Fractionation (Solid-Phase Extraction):

-

Dissolve the crude extract in a minimal amount of methanol.

-

Subject the dissolved extract to Solid-Phase Extraction (SPE) using a C18 cartridge.

-

Elute with a stepwise gradient of decreasingly polar solvents (e.g., water-methanol or water-acetonitrile mixtures).

-

Collect fractions and analyze by HPLC to identify those containing this compound.

-

-

Semi-preparative High-Performance Liquid Chromatography (HPLC):

-

Pool the fractions containing this compound and concentrate them.

-

Further purify the concentrated fraction using semi-preparative reversed-phase HPLC. A typical column for this step is an Agilent Zorbax XDB-C8 (5 μm, 9.4 × 250 mm).[1]

-

Employ a gradient elution system, for example, a 12-minute gradient from 50% to 20% H₂O in acetonitrile with a 0.01% trifluoroacetic acid (TFA) modifier, at a flow rate of 3.5 mL/min.[1]

-

Collect the peak corresponding to this compound based on its retention time and UV absorbance.

-

-

Final Purification and Characterization:

-

Analyze the purity of the collected fraction by analytical HPLC.

-

If necessary, perform a final polishing step using a different chromatographic method or an isocratic HPLC elution.

-

Confirm the identity and structure of the purified this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Visualizations

Experimental Workflow for this compound Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

Logical Relationship of Isolated Compounds

References

Application Notes and Protocols for the Fermentation of (+)-Oxanthromicin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the fermentation conditions and protocols for the production of (+)-Oxanthromicin, an unusual dimeric anthrone. While specific fermentation data for this compound is limited in publicly available literature, this document compiles and extrapolates from established protocols for secondary metabolite production in Streptomyces and Actinomadura species, the known producers of oxanthromicins.

Introduction

This compound is a dimeric anthrone that has been identified as an inducer of K-Ras mislocalisation on the cell membrane, indicating its potential in cancer research.[1] It is produced by Streptomyces sp. MST-134270.[1] Its enantiomer, (-)-oxanthromicin, produced by Actinomadura sp. SCC 1646, exhibits antifungal and antibacterial properties.[1][2] The effective production of these bioactive secondary metabolites through fermentation is a critical step in their study and potential therapeutic development. Optimization of fermentation conditions is paramount to maximize yield and purity.

Microbial Strain and Inoculum Development

The primary producing organism for this compound is Streptomyces sp. MST-134270. A pure culture of this strain is the starting point for the fermentation process.

Protocol 1: Inoculum Preparation

-

Strain Revival: Revive a cryopreserved culture of Streptomyces sp. MST-134270 on a suitable agar medium, such as ISP-2 (International Streptomyces Project Medium 2) or Bennett's agar.

-

Incubation: Incubate the plates at 28-30°C for 7-10 days, or until sufficient sporulation is observed.

-

Spore Suspension: Harvest the spores by gently scraping the agar surface with a sterile loop in the presence of sterile water or a mild surfactant solution.

-

Seed Culture: Inoculate a baffled Erlenmeyer flask containing a seed medium (e.g., Tryptone Soya Broth or a medium similar to the production medium but with lower substrate concentrations) with the spore suspension.[3]

-

Seed Culture Incubation: Incubate the seed culture at 28-30°C on a rotary shaker at 180-220 rpm for 48-72 hours.[4][5] The inoculum volume for the production fermenter should be between 5-10% (v/v).[4][6][7]

Fermentation Medium Composition

The composition of the fermentation medium is critical for cell growth and secondary metabolite production. Based on studies of related Streptomyces species, a complex medium rich in carbohydrates and nitrogen sources is generally preferred.

Table 1: Suggested Basal Fermentation Media Compositions

| Component | Concentration (g/L) | Role | Reference |

| Carbon Source | |||

| Glucose | 10-40 | Primary energy and carbon source | [4][8][9] |

| Soluble Starch | 10-25 | Complex carbohydrate source | [4][8][9] |

| Mannitol | 20 | Alternative carbon source | [4] |

| Nitrogen Source | |||

| Soybean Meal | 10-25 | Complex nitrogen source | [4][9] |

| Yeast Extract | 2-5 | Source of vitamins and growth factors | [4][9] |

| Peptone | 5-10 | Organic nitrogen source | [10] |

| Casein | 10-15 | Complex nitrogen source | [4] |

| Minerals & Salts | |||

| K₂HPO₄ | 0.5-1.0 | Phosphate source and buffering agent | [4][9][10] |

| MgSO₄·7H₂O | 0.5-1.0 | Source of magnesium ions | [4][11] |

| NaCl | 1.0-5.0 | Maintains osmotic pressure | [4][9] |

| CaCO₃ | 2.0-3.0 | pH stabilization | [4][9] |

| Trace Elements | 1 ml/L | Provides essential micronutrients | [4][6] |

Note: The optimal concentrations should be determined experimentally for this compound production.

Fermentation Parameters

Control of physical parameters during fermentation is crucial for optimal growth and production.

Table 2: Key Fermentation Parameters for Streptomyces Species

| Parameter | Optimal Range | Rationale | References |

| Temperature | 28-30°C | Optimal for enzymatic activity and growth of most Streptomyces species. | [4][6][10] |

| pH | 6.8-7.2 | Neutral pH is generally favorable for growth and secondary metabolite production. | [4][6] |

| Agitation | 150-250 rpm | Ensures proper mixing and oxygen transfer. | [4][10] |

| Aeration | 1 vvm (in bioreactors) | Provides sufficient dissolved oxygen for aerobic metabolism. | [9] |

| Incubation Time | 7-10 days | Secondary metabolite production typically occurs in the stationary phase of growth. | [4][6] |

Experimental Protocols

Protocol 2: Shake Flask Fermentation for this compound Production

-

Medium Preparation: Prepare the desired fermentation medium (from Table 1) in baffled Erlenmeyer flasks. A typical volume is 50 mL of medium in a 250 mL flask.[3][9]

-

Sterilization: Sterilize the medium by autoclaving at 121°C for 20 minutes.

-

Inoculation: Aseptically inoculate the cooled medium with 5-10% (v/v) of the seed culture.

-

Incubation: Incubate the flasks on a rotary shaker at 28-30°C and 180-220 rpm for 7-10 days.[4][5]

-

Sampling: Periodically and aseptically withdraw samples to monitor cell growth (dry cell weight), pH, substrate consumption, and this compound production.

Protocol 3: Extraction and Quantification of this compound

-

Broth Separation: At the end of the fermentation, harvest the broth and separate the mycelium from the supernatant by centrifugation or filtration.

-

Extraction: Since this compound is soluble in organic solvents like ethanol, methanol, DMF, or DMSO, extract the supernatant and the mycelial cake (after homogenization) with one of these solvents.[1]

-

Concentration: Concentrate the crude extract under reduced pressure using a rotary evaporator.

-

Purification: Further purify the crude extract using chromatographic techniques such as silica gel column chromatography or High-Performance Liquid Chromatography (HPLC).

-

Quantification: Quantify the concentration of this compound using a validated HPLC method with a suitable standard.

Visualizations

Caption: Workflow for this compound Production.

While a specific signaling pathway for this compound biosynthesis is not well-documented, secondary metabolite production in Streptomyces is generally controlled by complex regulatory networks. These often involve two-component systems and pathway-specific transcriptional regulators.

Caption: Generalized Regulatory Pathway for Antibiotic Production.

Conclusion